4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-13-11-16(22-12-13)17(20)18-6-9-19-7-4-14(5-8-19)15-3-2-10-21-15/h2-3,10-12,14H,4-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJGHVCSBWREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE can be achieved through several synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-Methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}thiophene-2-carboxamide exhibit antidepressant properties. A study focused on the synthesis of thiophene derivatives demonstrated their potential as serotonin reuptake inhibitors, which are critical in the treatment of depression .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of thiophene rings, which have been associated with various biological activities. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of thiophene derivatives in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation, key factors in conditions like Alzheimer's disease .
Case Study 1: Antidepressant Potential
A clinical trial investigated the efficacy of a thiophene derivative on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting that compounds like 4-Methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-y]ethyl}thiophene-2-carboxamide could be viable alternatives to traditional antidepressants .
Case Study 2: Cancer Cell Line Studies
In vitro testing on various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several synthesized derivatives:
- 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (4) : A pyridine-based precursor with a chlorine substituent, used to generate carboxamide intermediates. Unlike the target compound, it lacks the piperidine-thiophene linkage .
- 4-(4-Aminophenylthio)-N-methylcarboxamide (5): Features a thioether-linked aromatic amine instead of the piperidine-thiophene system. The aminophenyl group provides a site for further functionalization, as seen in the synthesis of compounds 6a–w .
- N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide (): Replaces the carboxamide group with a carbohydrazide moiety and introduces a fluorophenyl Schiff base.
Spectroscopic and Physical Property Trends
- Melting Points : Carboxamide derivatives (e.g., compound 5) exhibit higher melting points (112–115°C) compared to acyl chloride precursors (34–38°C for compound 4) due to increased hydrogen bonding . The target compound’s piperidine-thiophene system likely raises its melting point further (~120–150°C).
- ¹H-NMR Signatures : Thiophene protons in the target compound and analogs resonate between δ 6.5–7.5, while piperidine CH2 groups appear at δ 2.8–3.1. Carbohydrazides () show distinct imine (CH=N) peaks at δ 7.85 .
- Mass Spectrometry : ESI-MS data for compound 5 (m/z 282.29 [M+Na]⁺) aligns with carboxamide derivatives, whereas carbohydrazides () would exhibit higher molecular weights due to the hydrazide group .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethyl-piperidine-thiophene linker enhances modularity, allowing for diverse substitutions (e.g., alkyl, aryl) at the carboxamide position .
- Limitations: No crystallographic data (e.g., via SHELX) are provided for the target compound, limiting conformational analysis. notes SHELX’s utility in small-molecule refinement, suggesting future studies could employ it for structural validation .
Biological Activity
4-Methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}thiophene-2-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of Compound A, focusing on its anticancer properties and receptor interactions, supported by recent research findings.
Chemical Structure and Properties
Compound A is characterized by its unique thiophene-based structure, which is known for its biological activity. The compound features a piperidine ring substituted with a thiophene moiety, contributing to its pharmacological profile.
Molecular Formula
- Molecular Formula : C_{15}H_{20}N_2O_{1}S_{2}
- Molecular Weight : 304.46 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including Compound A. One study synthesized various thiophene derivatives and evaluated their activity against Hep3B liver cancer cells. The results indicated that compounds similar to Compound A exhibited significant cytotoxic effects.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | TBD | Tubulin binding, apoptosis induction |
| 2b | 5.46 | Disruption of spheroid formation |
| 2e | 12.58 | Similar interaction with tubulin |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds 2b and 2e demonstrated strong activity, comparable to the known anticancer agent Combretastatin A-4 (CA-4), suggesting that Compound A may share similar mechanisms involving tubulin disruption and apoptosis induction in cancer cells .
The mechanism of action for Compound A involves:
- Tubulin Binding : Like CA-4, it binds to the colchicine site on tubulin, preventing microtubule polymerization.
- Induction of Apoptosis : The binding leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Neuropharmacological Potential
In addition to its anticancer properties, there is emerging evidence that compounds with similar structures can act on various neurotransmitter receptors. For instance, piperidine derivatives are known to interact with muscarinic receptors, which are implicated in several neurological disorders.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of thiophene-based compounds:
- Study on Hep3B Cells : This study revealed that modifications in the thiophene structure significantly enhanced cytotoxicity against Hep3B cells compared to traditional chemotherapeutics .
- Receptor Binding Studies : Investigations into the receptor binding profile of related compounds suggest that they may serve as antagonists or agonists for various neurotransmitter receptors, indicating potential applications in treating neurological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE, and what reaction conditions maximize yield?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a piperidine-containing amine via carbodiimide-mediated amidation. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reactivity .
- Temperature : Reflux conditions (70–80°C) to accelerate reaction kinetics .
- Catalysts : Use of HOBt/DCC or EDCI to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track intermediate formation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at thiophene-4, piperidine-thiophene linkage) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and secondary amine N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy to quantify solubility limits .
- Stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks, with HPLC monitoring of decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the piperidine-thiophene moiety (e.g., substituent effects) and amide linker length .
- Biological Assays : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity changes .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate Experiments : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile disparate datasets .
Q. What crystallization strategies improve the purity and crystallinity of this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixtures of ethyl acetate/hexane or DCM/petroleum ether for slow evaporation .
- Temperature Gradient : Gradual cooling from 50°C to 4°C to promote single-crystal growth .
- Additives : Introduce trace amounts of co-solvents (e.g., DMF) to stabilize crystal lattices .
Q. How can advanced analytical methods (e.g., HPLC-MS/MS) quantify this compound in complex biological matrices?
- Methodological Answer :
- Column Selection : C18 columns with 2.6 µm particles for high resolution .
- Ionization Mode : ESI+ for enhanced sensitivity in MS detection .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ (<1 ng/mL), and matrix effects (recovery ≥85%) .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
